2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole
Description
Properties
IUPAC Name |
pyrrolidin-1-yl-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-11(14-5-1-2-6-14)10-9-17-12(13-10)15-7-3-4-8-15/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXFDOYWYSOUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a pyrrole derivative with a thioamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation at the sulfur atom, while the pyrrolidine carbonyl group may remain inert under mild conditions.
Key Findings :
- Oxidation of the thiazole sulfur is selective under acidic conditions.
- Pyrrolidine carbonyl groups stabilize the adjacent nitrogen, limiting over-oxidation .
Reduction Reactions
The carbonyl group in the pyrrolidine substituent is susceptible to reduction.
Mechanistic Insight :
Electrophilic Substitution on Pyrrole
The pyrrole ring undergoes electrophilic substitution at the α-positions (C2/C5).
Note : Substitution occurs regioselectively at the pyrrole’s α-position due to electron-rich character.
Nucleophilic Substitution on Thiazole
The thiazole’s C4 position (adjacent to sulfur) is reactive toward nucleophiles.
Example : Reaction with methyl iodide yields 4-methyl derivatives, enhancing lipophilicity.
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings.
Application : Used to introduce aryl/alkynyl groups for drug-design applications.
Condensation and Cyclization
The pyrrolidine carbonyl group facilitates condensation with amines or hydrazines.
Example : Reaction with hydrazine forms hydrazides, precursors to antimicrobial agents .
Acid/Base-Mediated Reactions
The pyrrolidine nitrogen acts as a weak base, enabling protonation/deprotonation.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Protonation | HCl in Et₂O | Pyrrolidinium chloride salt |
| Deprotonation | NaH in DMF | Enhanced nucleophilicity at C4 |
Mechanistic and Synthetic Insights
- Thiazole Ring Stability : Resists ring-opening under standard conditions but reacts vigorously with strong nucleophiles (e.g., Grignard reagents) .
- Pyrrole Reactivity : Electrophilic substitutions dominate due to aromatic electron density; halogenation and nitration are synthetically valuable .
- Pyrrolidine Carbonyl : Serves as a directing group in cross-couplings and a site for functionalization .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiazole derivatives with modifications at positions 2 and 4 are widely studied. Below is a comparative analysis of key analogues:
Key Observations :
- Pyrrolidine vs. Tetrazole : The target compound’s pyrrolidine-1-carbonyl group enhances solubility due to the cyclic amine’s basicity, whereas the tetrazole group in the analogue (CAS 1206995-51-8) acts as a carboxylic acid bioisostere, improving metabolic stability and receptor binding .
Physicochemical Properties
- Solubility : Pyrrolidine’s nitrogen lone pair increases aqueous solubility, while the tetrazole group’s polarity may lead to higher solubility in polar solvents .
- Stability : The rigid pyrrolidine ring in the target compound may reduce conformational flexibility, enhancing thermal stability compared to linear substituents.
Pharmacological Relevance
Biological Activity
2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole is a compound that has drawn attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 253.32 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound's structural similarity to known antimicrobial agents suggests it may function similarly against various pathogens.
- Case Study : A study evaluated the activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds with thiazole moieties displayed minimum inhibitory concentrations (MICs) ranging between 3.12 to 12.5 μg/mL, indicating promising antibacterial effects .
Anticancer Activity
Thiazole-based compounds have been extensively studied for their anticancer properties. The presence of the pyrrole and thiazole rings in this compound may enhance its cytotoxicity against cancer cell lines.
- Research Findings : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxic activity against various cancer cell lines, including Jurkat and HT-29 cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Thiazoles are known to inhibit key enzymes involved in cellular processes. For instance, they may target topoisomerases or kinases, disrupting DNA replication and cell division.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazole and pyrrole rings significantly influence the biological activity of these compounds.
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Enhances anticancer properties |
| Variations in the pyrrole moiety | Modulates antimicrobial efficacy |
| Presence of electron-withdrawing groups | Increases potency against specific pathogens |
Q & A
Q. What are the recommended synthetic routes for 2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the assembly of the thiazole core. A common approach is cyclocondensation of thioamides with α-haloketones or via Hantzsch thiazole synthesis. For example, analogs like ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate are synthesized by coupling pre-formed pyrrolidine or pyrrole derivatives with thiazole intermediates under reflux in polar aprotic solvents (e.g., DMF) with catalysts like EDCI . Optimization includes adjusting stoichiometry, reaction time (12–24 hours), and temperature (80–100°C), monitored by TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, thiazole protons resonate at δ 7.5–8.5 ppm, while pyrrolidine carbons appear at δ 25–50 ppm .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and thiazole C-N bonds (~1450 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural integrity .
Q. What are the known biological activities of structurally similar thiazole derivatives?
Methodological Answer: Thiazole derivatives exhibit diverse bioactivities:
- Anti-parasitic Activity : Compounds like LpQM-28 (IC₅₀ = 1.86 μM against Trypanosoma cruzi) highlight the role of thiazole-pyridine hybrids in targeting parasitic enzymes .
- Enzyme Inhibition : Pyridine-linked thiazoles (e.g., N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine) inhibit kinases or proteases via competitive binding .
- Antimicrobial Properties : Thiazole-acetamide derivatives show activity against Gram-positive bacteria (MIC = 2–8 μg/mL) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges might arise?
Methodological Answer:
- Data Collection : Single crystals are grown via slow evaporation (solvent: DCM/hexane). Diffraction data collected at 100 K using synchrotron radiation (λ = 0.9–1.0 Å) provides high-resolution (<1.0 Å) datasets .
- Structure Refinement : SHELXL refines structures using least-squares minimization. Challenges include disorder in flexible pyrrolidine rings, resolved by constraining thermal parameters and applying TWIN/BASF commands for twinned crystals .
- Validation : R-factors (<5%), electron density maps (absence of voids >1σ), and PLATON checks ensure accuracy .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Autodock Vina or Schrödinger Suite docks the compound into target binding pockets (e.g., T. cruzi CYP51). Parameters include grid boxes centered on active sites (20 ų) and Lamarckian genetic algorithms .
- MD Simulations : GROMACS runs 100-ns simulations to assess stability (RMSD <2 Å) and binding free energies (MM-PBSA calculations). Key interactions (e.g., hydrogen bonds with His259 in CYP51) are quantified .
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
Methodological Answer:
- Substituent Variation : Systematic modification of pyrrolidine (e.g., N-methyl vs. N-H) or thiazole (e.g., 4-CO vs. 4-CH₂) groups evaluates steric/electronic effects. For example, trifluoromethyl substitutions enhance lipophilicity and target affinity .
- Pharmacophore Modeling : MOE or Discovery Studio identifies critical features (e.g., hydrogen bond acceptors at thiazole C2) using active/inactive analog datasets .
Q. How to resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Compare IC₅₀ values normalized to reference inhibitors (e.g., benznidazole for T. cruzi) and adjust for differences in cell lines (e.g., NIH/3T3 vs. RAW264.7) .
- Data Validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
